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Introduction
Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid derived from the

metabolism of the essential amino acid methionine.[1][2] It occupies a critical junction in cellular

metabolism, linking the methionine cycle, responsible for universal methylation reactions, with

the transsulfuration pathway, which synthesizes cysteine.[3][4] While essential for these

processes, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are

recognized as an independent risk factor for a multitude of complex disorders, including

cardiovascular and neurodegenerative diseases.[5][6][7] This guide provides a detailed

overview of the core biochemical properties of DL-Homocysteine, its metabolic regulation, and

the experimental methodologies used for its study.

Physicochemical Properties
DL-Homocysteine is the racemic mixture of L- and D-stereoisomers. The biologically active

form is L-Homocysteine.[8] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Homocysteine
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Property Value Citation(s)

Chemical Formula C₄H₉NO₂S [3][9]

Molar Mass 135.18 g/mol [3][10]

Appearance White crystalline powder [3]

Melting Point 232–235 °C (decomposes) [3][11]

Water Solubility
Soluble (148 mg/mL for L-

isomer)
[3][11][12]

Acidity (pKa)

pK₁ (α-carboxyl) ≈ 2.2–2.5 pK₂

(α-amino) ≈ 8.9–9.4 pK₃ (thiol)

≈ 10.8–10.9

[3][13][14]

Stereospecificity

L-Homocysteine is the

biologically active isomer; it

stereospecifically induces

oxidative stress.[6][15]

[6][15]

Biochemical Metabolism and Regulation
Homocysteine metabolism is primarily balanced between two key pathways: Remethylation

and Transsulfuration. The flux through these pathways is tightly regulated by the availability of

substrates, cofactors (primarily B-vitamins), and allosteric effectors like S-adenosylmethionine

(SAM).[3][4]

Metabolic Pathways
Remethylation Pathway: This pathway recycles homocysteine back to methionine. It occurs

via two alternate reactions:

Methionine Synthase (MS): Occurring in all tissues, this enzyme uses 5-

methyltetrahydrofolate (from the folate cycle) as a methyl donor and methylcobalamin

(Vitamin B₁₂) as a cofactor.[4]

Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidney,

this enzyme uses betaine as the methyl donor in a folate-independent reaction.[3]
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Transsulfuration Pathway: This is an irreversible catabolic pathway that converts

homocysteine to cysteine. It is a two-step process:

Cystathionine β-synthase (CBS): This Vitamin B₆ (pyridoxal phosphate)-dependent

enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[3]

[16] This is the committed step of the pathway.

Cystathionine γ-lyase (CGL): Also a Vitamin B₆-dependent enzyme, CGL cleaves

cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[3]

Regulation of Metabolic Fate
The distribution of homocysteine between these two pathways is principally regulated by S-

adenosylmethionine (SAM), the body's primary methyl group donor.

High SAM levels (indicating sufficient methionine) allosterically inhibit MTHFR (reducing the

formation of 5-methyltetrahydrofolate for remethylation) and activate CBS, thus directing

homocysteine towards the catabolic transsulfuration pathway.[3]

Low SAM levels relieve this inhibition and activation, favoring the conservation of methionine

through the remethylation pathway.
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Caption: Core metabolic pathways of homocysteine.
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Pathophysiological Roles
Hyperhomocysteinemia (HHcy) is clinically defined by plasma homocysteine concentrations

exceeding 15 µmol/L.[5][10] It is associated with cellular damage through several mechanisms,

primarily oxidative and endoplasmic reticulum (ER) stress.

Table 2: Clinical Concentration Ranges of Total Homocysteine in Plasma

Classification
Concentration Range
(µmol/L)

Citation(s)

Optimal/Normal
< 15 (some sources suggest <

10)
[5][9][17][18]

Moderate HHcy 15 – 30 [17][18][19]

Intermediate HHcy 31 – 100 [17][18][19]

Severe HHcy > 100 [17][18][19]

Homocysteine-Induced Oxidative Stress
Elevated Hcy levels promote the generation of reactive oxygen species (ROS), leading to

oxidative stress.[11][16] Key mechanisms include:

NADPH Oxidase Activation: Hcy upregulates the expression and activity of NADPH oxidase,

a major source of superoxide (O₂⁻) production.[16][18]

eNOS Uncoupling: Hcy can deplete tetrahydrobiopterin (BH₄), a critical cofactor for

endothelial nitric oxide synthase (eNOS). This causes eNOS to become "uncoupled,"

producing superoxide instead of nitric oxide (NO), which further reduces NO bioavailability

and exacerbates oxidative stress.[10][20][21]

Antioxidant System Inhibition: Hcy can decrease the expression and activity of key

antioxidant enzymes, such as thioredoxin.[18]
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Caption: Homocysteine-induced oxidative stress pathway.
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Hcy can disrupt protein folding within the ER, leading to an accumulation of misfolded proteins

and triggering the Unfolded Protein Response (UPR).[7][22]

UPR Activation: The accumulation of unfolded proteins causes the dissociation of the

chaperone protein GRP78/BiP from three ER-resident sensors: PERK, IRE1, and ATF6,

thereby activating them.[7]

Downstream Effects: Activation of these pathways can lead to increased expression of ER

chaperones to restore homeostasis, but chronic or severe stress can trigger inflammation,

lipid biosynthesis dysregulation, and apoptosis.[6][22][23]
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Caption: Homocysteine-induced ER stress signaling.

Quantitative Data Summary
Table 3: Kinetic Parameters of Key Human Metabolic Enzymes
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Enzyme Substrate(s) Kₘ / Kᵢ Value (mM) Citation(s)

Cystathionine β-

synthase (CBS)
L-Serine ~1.2 [16]

L-Homocysteine

(Inhibition)
Kᵢ ≈ 2.1 [24]

Methionine Synthase

(MS)¹
Homocysteine ~0.0093 [23][25]

5-Methyl-THF ~0.018 [23][25]

MTHFR² 5,10-Methylene-THF ~0.017 [26]

5-Methyl-THF

(Inhibition)
Kᵢ ≈ 0.015 [26]

¹ Data for a thermophilic MS homolog, considered an excellent functional model for the human

enzyme.[23][25] ² Data for MTHFR from a thermophilic bacterium.[26]

Key Experimental Protocols
Protocol: Quantification of Total Homocysteine in
Plasma by HPLC
This method measures total Hcy (free, disulfide, and protein-bound forms) by reducing all forms

to free thiol, derivatizing with a fluorescent tag, and separating by reverse-phase HPLC.[9][27]
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Caption: Experimental workflow for Hcy measurement by HPLC.
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Methodology:

Sample Collection: Collect venous blood into EDTA-containing tubes. Centrifuge at 2000 x g

for 10 minutes at 4°C within 30 minutes of collection to separate plasma.[24]

Reduction: To 50 µL of plasma, add an internal standard and a reducing agent such as tris(2-

carboxyethyl)phosphine (TCEP) to a final concentration of ~10 g/L. Incubate at room

temperature for 30 minutes.[27] This step cleaves disulfide bonds, converting homocystine

and protein-bound Hcy to its free thiol form.

Deproteinization: Add 90 µL of 10% trichloroacetic acid, vortex, and centrifuge at 13,000 x g

for 10 minutes.[27]

Derivatization: Transfer 50 µL of the clear supernatant to a new vial. Add 10 µL of 1.55 M

NaOH, 125 µL of borate buffer (pH 9.5), and 50 µL of a 1 g/L solution of the fluorogenic

reagent ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[9][27] Incubate at

60°C for 60 minutes.

HPLC Analysis: Inject 10-20 µL of the derivatized sample onto a C18 reverse-phase column.

[24][27]

Detection: Use a fluorescence detector with an excitation wavelength of 385 nm and an

emission wavelength of 515 nm.[27]

Quantification: Calculate the concentration by comparing the peak area of the homocysteine-

SBD derivative to that of the internal standard and referencing a standard curve prepared

with known concentrations of homocysteine.[24]

Protocol: Assay of Cystathionine β-Synthase (CBS)
Activity
This protocol describes a continuous coupled spectrophotometric assay. The product of the

CBS reaction, cystathionine, is cleaved by a coupling enzyme (cystathionine γ-lyase) to

produce cysteine, which is then detected.[25]
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Reagent Preparation:

Assay Buffer: 200 mM Tris-HCl, pH 8.0.

Substrates: Prepare solutions of L-homocysteine and L-serine in the assay buffer.

Cofactor: Prepare a solution of pyridoxal 5'-phosphate (PLP).

Coupling Enzyme: A preparation of cystathionine γ-lyase (CGL).

Detection Reagent: Acidic ninhydrin reagent.

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, substrates (e.g., 30

mM L-serine, 60 mM DL-homocysteine), cofactor (0.1 mM PLP), and the CGL coupling

enzyme.

Enzyme Addition: Add the sample containing CBS (e.g., tissue homogenate or purified

enzyme) to the reaction mixture to initiate the reaction. The total volume is typically 0.5 mL.

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

Reaction Termination & Detection: Stop the reaction by adding the acidic ninhydrin reagent.

Heat the mixture (e.g., at 100°C for 5 minutes) to allow color development from the reaction

between ninhydrin and the produced cysteine.

Measurement: Cool the samples and measure the absorbance at 560 nm.[25]

Calculation: Quantify the amount of cysteine produced using a standard curve. CBS activity

is typically expressed as µmol of product formed per minute per mg of protein.

Protocol: Assay of Methionine Synthase (MS) Activity
This non-radioactive spectrophotometric assay measures the formation of tetrahydrofolate

(THF), a product of the MS reaction. THF is converted to a stable derivative,

methenyltetrahydrofolate (CH⁺=H₄folate), which can be quantified by its absorbance at 350

nm.[5][15][26]
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Reagent Preparation:

Assay Buffer: e.g., phosphate buffer with dithiothreitol (DTT) and other stabilizing agents.

Substrates: L-homocysteine and 5-methyltetrahydrofolate (CH₃-THF).

Cofactors/Reductants: S-adenosylmethionine (SAM, for activation) and a reducing system.

Quenching/Derivatization Solution: 5 N HCl in 60% formic acid.[5]

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrates, and

cofactors. Pre-incubate at 37°C.

Initiation: Start the reaction by adding the enzyme source (e.g., cell lysate).

Incubation: Incubate at 37°C for a set time (e.g., 10 minutes).

Termination and Derivatization: Stop the reaction by adding 200 µL of the acidic

derivatization solution. Heat the mixture at 80°C for 10 minutes to convert the THF product to

CH⁺=H₄folate.[5][15]

Measurement: Cool the samples to room temperature. If necessary, centrifuge to pellet

precipitated protein. Measure the absorbance of the supernatant at 350 nm.

Calculation: Calculate the concentration of the product using the extinction coefficient for

CH⁺=H₄folate (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[5] Activity is expressed in units (µmol/min) per mg of

protein.

Protocol: Measurement of Homocysteine-Induced ROS
This method uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein

diacetate (H₂DCF-DA) to detect intracellular ROS generation.[12][18]

Methodology:

Cell Culture: Plate cells (e.g., vascular smooth muscle cells or endothelial cells) in a suitable

format (e.g., 96-well plate or plates for microscopy).
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Probe Loading: Remove the culture medium and wash cells with a serum-free medium or

buffer (e.g., PBS). Load the cells with 10 µM H₂DCF-DA in serum-free medium for 30

minutes at 37°C.[12] H₂DCF-DA is deacetylated by intracellular esterases to the non-

fluorescent H₂DCF, which is trapped within the cells.

Washing: Wash the cells twice with buffer to remove excess probe.

Homocysteine Treatment: Treat the cells with the desired concentration of homocysteine

(e.g., 100 µM) for the desired time (e.g., 40 minutes).[12] Include a vehicle-only control.

Fluorescence Measurement: Measure the fluorescence using either:

Fluorescence Microscopy: Excite at ~488 nm and measure emission at ~525 nm.[12]

Plate Reader: Use the same filter set to quantify fluorescence intensity across wells.

Analysis: The increase in fluorescence intensity in homocysteine-treated cells compared to

control cells is proportional to the amount of ROS generated, as H₂DCF is oxidized to the

highly fluorescent DCF by ROS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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